3-Amino-5-Boc-amino-benzoic acid ethyl ester
Overview
Description
3-Amino-5-Boc-amino-benzoic acid ethyl ester: is a chemical compound with the molecular formula C14H20N2O4 . It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with ethanol. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Mechanism of Action
Target of Action
It’s worth noting that this compound is often used in the synthesis of more complex molecules, suggesting that its primary role may be as a building block in chemical reactions .
Mode of Action
The mode of action of 3-Amino-5-Boc-amino-benzoic acid ethyl ester is primarily through its involvement in chemical reactions. As a building block, it can participate in various types of reactions, including Suzuki–Miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which involves the transmetalation of organoboron reagents .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which it can participate, is widely used in organic chemistry for the synthesis of various biologically active compounds . These compounds can then interact with various biochemical pathways.
Pharmacokinetics
As a small molecule with a molecular weight of 280.32 , it is expected to have good bioavailability.
Result of Action
Its primary role is as a building block in chemical synthesis . The resulting compounds can have various effects depending on their structure and targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including a palladium catalyst and an organoboron reagent . The reaction’s success can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-amino-benzoic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the synthesis of 3-Amino-5-Boc-amino-benzoic acid ethyl ester follows similar steps but on a larger scale. The process involves automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitro derivatives.
Reduction: Reduction reactions can convert the ester group back to the carboxylic acid.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products:
Oxidation: Nitro derivatives of the benzoic acid ester.
Reduction: 3-Amino-5-amino-benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Utilized in the study of enzyme-substrate interactions.
- Acts as a building block for the synthesis of biologically active compounds.
Medicine:
- Investigated for its potential use in drug development.
- Serves as a precursor for the synthesis of pharmaceutical agents.
Industry:
- Applied in the production of specialty chemicals.
- Used in the manufacture of advanced materials and polymers.
Comparison with Similar Compounds
3-Amino-benzoic acid ethyl ester: Lacks the Boc protection, making it more reactive.
5-Boc-amino-benzoic acid ethyl ester: Lacks the amino group at the 3-position, altering its reactivity.
Uniqueness: 3-Amino-5-Boc-amino-benzoic acid ethyl ester is unique due to the presence of both the Boc-protected amino group and the esterified carboxylic acid. This dual functionality allows for selective reactions, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
ethyl 3-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)9-6-10(15)8-11(7-9)16-13(18)20-14(2,3)4/h6-8H,5,15H2,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXSDUBAVTZQPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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